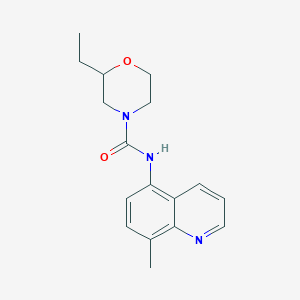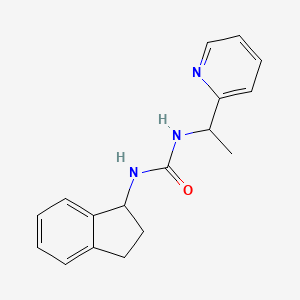![molecular formula C12H14F2N2OS B7526370 N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have potent inhibitory activity against several targets, including the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormone levels. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide inhibits the activity of 11β-HSD1 by binding to the active site of the enzyme, preventing the conversion of inactive cortisone to active cortisol. This results in a decrease in cortisol levels, which can have therapeutic effects in diseases such as diabetes and obesity. N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has also been shown to inhibit the activity of other enzymes, including the serine protease HtrA1, which is involved in cancer progression.
Biochemical and Physiological Effects:
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects, including a decrease in cortisol levels, inhibition of cancer cell growth, and anti-inflammatory and analgesic effects. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for 11β-HSD1 inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the development of N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide, including the evaluation of its efficacy in clinical trials for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to optimize its pharmacokinetic properties. Finally, the development of novel analogs of N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide may lead to the discovery of more potent and selective inhibitors of 11β-HSD1 and other targets.
Synthesis Methods
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(difluoromethylsulfanyl)phenylamine, which is then reacted with pyrrolidine-1-carboxylic acid to yield N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide. The overall yield of this synthesis method is around 20%.
properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2OS/c13-11(14)18-10-5-3-9(4-6-10)15-12(17)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYKCTRTVCJTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)

![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)

